(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-[(4-BUTOXY-3-ETHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the thiazolotriazine core through cyclization reactions.
- Introduction of the butoxy and ethoxy substituents on the phenyl ring via alkylation reactions.
- Incorporation of the chlorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to accelerate the reactions.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The double bonds in the molecule can be reduced to single bonds.
Substitution: The butoxy, ethoxy, and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, the compound may exhibit various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.
Industry
In industry, the compound may be used in the development of new materials with unique properties. It could also be employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.
Phenyl Derivatives: Compounds with phenyl rings substituted with various functional groups.
Heterocyclic Compounds: Compounds containing other heterocyclic cores like thiazoles or triazines.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. Compared to similar compounds, it may exhibit enhanced or unique properties that make it valuable for specific applications.
Properties
Molecular Formula |
C25H24ClN3O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(2Z)-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H24ClN3O4S/c1-3-5-12-33-20-11-8-17(14-21(20)32-4-2)15-22-24(31)29-25(34-22)27-23(30)19(28-29)13-16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3/b22-15- |
InChI Key |
XUANLYOFCQSPOD-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OCC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.